
Circumbiphenyl
Vue d'ensemble
Description
Circumbiphenyl is a polycyclic aromatic hydrocarbon that consists of a biphenyl core surrounded by an annulene ring. This unique structure makes it an interesting subject of study in the field of organic chemistry, particularly in the synthesis and study of nanographene molecules .
Méthodes De Préparation
Circumbiphenyl can be synthesized through the regioselective hydrogenation of a nanographene molecule containing 60 sp2-hybridized carbon atoms. The process involves using palladium on carbon as a catalyst in dry tetrahydrofuran as a solvent under 150 bar hydrogen pressure. The reaction mixture is maintained at 120°C for one week. The product is then characterized using various spectroscopic techniques such as MALDI-TOF mass spectrometry, nuclear magnetic resonance, infrared, and Raman spectroscopy .
Analyse Des Réactions Chimiques
Circumbiphenyl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: The compound can be reduced using hydrogenation techniques, similar to its synthesis process.
Applications De Recherche Scientifique
Circumbiphenyl has several scientific research applications:
Chemistry: It is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and nanographene molecules.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of circumbiphenyl involves its interaction with various molecular targets and pathways. Its unique structure allows it to interact with aromatic systems and π-conjugated molecules, leading to changes in their electronic properties. This interaction can affect various biological pathways, including those involved in cell signaling and gene expression .
Comparaison Avec Des Composés Similaires
Circumbiphenyl is unique compared to other polycyclic aromatic hydrocarbons due to its biphenyl core surrounded by an annulene ring. Similar compounds include:
Coronene: Another polycyclic aromatic hydrocarbon with a similar structure but without the biphenyl core.
Hexabenzocoronene: A larger polycyclic aromatic hydrocarbon with a more complex structure.
Nanographene molecules: Various other nanographene molecules with different core structures and peripheral modifications.
This compound stands out due to its unique structure and the specific synthetic methods required for its preparation, making it a valuable compound for research in various scientific fields.
Propriétés
IUPAC Name |
dodecacyclo[20.16.0.02,35.03,8.04,21.05,18.06,15.07,12.09,34.025,38.028,37.031,36]octatriaconta-1(22),2(35),3(8),4(21),5(18),6(15),7(12),9(34),10,13,16,19,23,25(38),26,28(37),29,31(36),32-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H16/c1-5-19-9-13-23-25-15-11-21-7-3-18-4-8-22-12-16-26-24-14-10-20-6-2-17(1)27-29(19)33(23)37(34(24)30(20)27)38-35(25)31(21)28(18)32(22)36(26)38/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWSIRCXMVBNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C7=C8C9=C(C=CC1=C9C4=C(C=C1)C=CC1=C(C3=C6C8=C14)C=C2)C=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194097 | |
| Record name | Naph(2,1,8,7:4,10,5)anthra(1,9,8-abcd)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41163-25-1 | |
| Record name | Naphth[2′,1′,8′,7′:4,10,5]anthra[1,9,8-abcd]coronene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41163-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naph(2,1,8,7:4,10,5)anthra(1,9,8-abcd)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041163251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naph(2,1,8,7:4,10,5)anthra(1,9,8-abcd)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


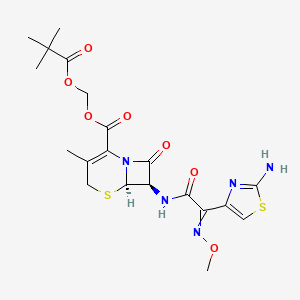

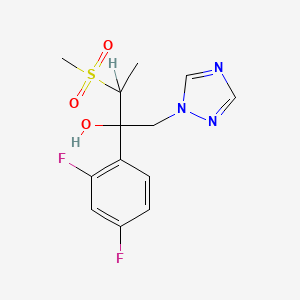


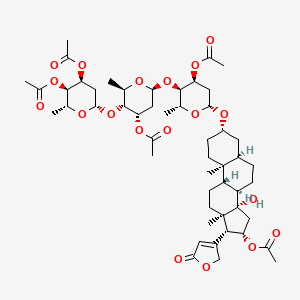

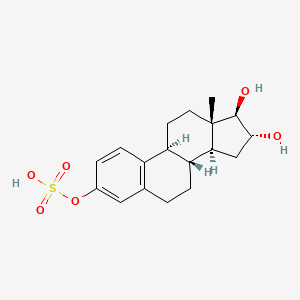
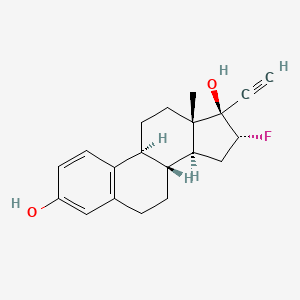
![6H-indolo[2,3-b]quinoline](/img/structure/B1207256.png)

![3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester](/img/structure/B1207261.png)
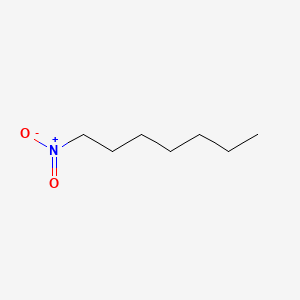
![(17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1207264.png)
